molecular formula C16H14ClFO2 B1327497 4'-Chloro-3'-fluoro-3-(3-methoxyphenyl)propiophenone CAS No. 898774-88-4

4'-Chloro-3'-fluoro-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1327497
CAS No.: 898774-88-4
M. Wt: 292.73 g/mol
InChI Key: XRGRGWRYLNEPLB-UHFFFAOYSA-N
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Description

4’-Chloro-3’-fluoro-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFO2 and a molecular weight of 292.73 g/mol It is a derivative of propiophenone, characterized by the presence of chloro, fluoro, and methoxy substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-fluoro-3-(3-methoxyphenyl)propiophenone typically involves the following steps:

    Friedel-Crafts Acylation: The starting material, 3-methoxybenzene, undergoes Friedel-Crafts acylation with 4-chloro-3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-fluoro-3-(3-methoxyphenyl)propiophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

4’-Chloro-3’-fluoro-3-(3-methoxyphenyl)propiophenone has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with molecular targets through various pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluorophenylpropiophenone
  • 4-Chloro-3-methylphenylpropiophenone
  • 4-Fluoro-3-methoxyphenylpropiophenone

Uniqueness

4’-Chloro-3’-fluoro-3-(3-methoxyphenyl)propiophenone is unique due to the specific combination of chloro, fluoro, and methoxy substituents, which can significantly influence its chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-14(17)15(18)10-12/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGRGWRYLNEPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644235
Record name 1-(4-Chloro-3-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-88-4
Record name 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-3-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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